molecular formula C13H20O B028019 (Z)-1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-buten-1-one CAS No. 23726-92-3

(Z)-1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-buten-1-one

Cat. No. B028019
Key on ui cas rn: 23726-92-3
M. Wt: 192.3 g/mol
InChI Key: BGTBFNDXYDYBEY-ALCCZGGFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03931323

Procedure details

To a mixture of liquid ammonia (500 ml), tetrahydrofuran (30 ml), tert-butanol (2.796 g) and 3-methyl-5-[2,6,6-trimethyl-cyclohex-1-en-1-yl]-isoxazole (2.593 g; 12.65 millimoles), kept under stirring, there was added sodium metal until the solution acquired a steady blue colour. The reaction mixture was stirred for 15 more minutes, solid ammonium chloride was added thereto until complete discolouration, and the ammonia was then evaporated under a stream of argon. After having added 50 ml of ether and 300 ml of a concentrated ammonium chloride solution in water, the mixture was extracted with two fractions of 300 ml of ether and 150 ml of chloroform, respectively. The combined organic extracts were dried over magnesium sulphate, concentrated under reduced pressure and dissolved in 50 ml of toluene containing traces of p-toluene-sulphonic acid. The thus obtained mixture was refluxed for 24 hours, concentrated in vacuo and then distilled to yield 2.074 g (yield 84%) of 2,6,6-trimethyl-1-[but-2-enoyl]-cyclohex-1-ene; b.p. 55°/0.04 Torr. The analytical data of the obtained product were identical with those of a pure sample prepared by one of the known methods.
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
2.593 g
Type
reactant
Reaction Step One
Quantity
2.796 g
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2,6,6-trimethyl-1-[but-2-enoyl]-cyclohex-1-ene
Yield
84%

Identifiers

REACTION_CXSMILES
N.[CH3:2][C:3]1[CH:7]=[C:6]([C:8]2[C:13]([CH3:15])([CH3:14])[CH2:12][CH2:11][CH2:10][C:9]=2[CH3:16])[O:5]N=1.[Na].[Cl-].[NH4+]>C(O)(C)(C)C.O1CCCC1>[CH3:16][C:9]1[CH2:10][CH2:11][CH2:12][C:13]([CH3:14])([CH3:15])[C:8]=1[C:6](=[O:5])[CH:7]=[CH:3][CH3:2] |f:3.4,^1:16|

Inputs

Step One
Name
Quantity
500 mL
Type
reactant
Smiles
N
Name
Quantity
2.593 g
Type
reactant
Smiles
CC1=NOC(=C1)C1=C(CCCC1(C)C)C
Name
Quantity
2.796 g
Type
solvent
Smiles
C(C)(C)(C)O
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
until complete discolouration, and the ammonia was then evaporated under a stream of argon
ADDITION
Type
ADDITION
Details
After having added 50 ml of ether and 300 ml of a concentrated ammonium chloride solution in water
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with two fractions of 300 ml of ether and 150 ml of chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 50 ml of toluene containing traces of p-toluene-sulphonic acid
TEMPERATURE
Type
TEMPERATURE
Details
The thus obtained mixture was refluxed for 24 hours
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
2,6,6-trimethyl-1-[but-2-enoyl]-cyclohex-1-ene
Type
product
Smiles
CC1=C(C(CCC1)(C)C)C(C=CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.074 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 85.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03931323

Procedure details

To a mixture of liquid ammonia (500 ml), tetrahydrofuran (30 ml), tert-butanol (2.796 g) and 3-methyl-5-[2,6,6-trimethyl-cyclohex-1-en-1-yl]-isoxazole (2.593 g; 12.65 millimoles), kept under stirring, there was added sodium metal until the solution acquired a steady blue colour. The reaction mixture was stirred for 15 more minutes, solid ammonium chloride was added thereto until complete discolouration, and the ammonia was then evaporated under a stream of argon. After having added 50 ml of ether and 300 ml of a concentrated ammonium chloride solution in water, the mixture was extracted with two fractions of 300 ml of ether and 150 ml of chloroform, respectively. The combined organic extracts were dried over magnesium sulphate, concentrated under reduced pressure and dissolved in 50 ml of toluene containing traces of p-toluene-sulphonic acid. The thus obtained mixture was refluxed for 24 hours, concentrated in vacuo and then distilled to yield 2.074 g (yield 84%) of 2,6,6-trimethyl-1-[but-2-enoyl]-cyclohex-1-ene; b.p. 55°/0.04 Torr. The analytical data of the obtained product were identical with those of a pure sample prepared by one of the known methods.
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
2.593 g
Type
reactant
Reaction Step One
Quantity
2.796 g
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2,6,6-trimethyl-1-[but-2-enoyl]-cyclohex-1-ene
Yield
84%

Identifiers

REACTION_CXSMILES
N.[CH3:2][C:3]1[CH:7]=[C:6]([C:8]2[C:13]([CH3:15])([CH3:14])[CH2:12][CH2:11][CH2:10][C:9]=2[CH3:16])[O:5]N=1.[Na].[Cl-].[NH4+]>C(O)(C)(C)C.O1CCCC1>[CH3:16][C:9]1[CH2:10][CH2:11][CH2:12][C:13]([CH3:14])([CH3:15])[C:8]=1[C:6](=[O:5])[CH:7]=[CH:3][CH3:2] |f:3.4,^1:16|

Inputs

Step One
Name
Quantity
500 mL
Type
reactant
Smiles
N
Name
Quantity
2.593 g
Type
reactant
Smiles
CC1=NOC(=C1)C1=C(CCCC1(C)C)C
Name
Quantity
2.796 g
Type
solvent
Smiles
C(C)(C)(C)O
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
until complete discolouration, and the ammonia was then evaporated under a stream of argon
ADDITION
Type
ADDITION
Details
After having added 50 ml of ether and 300 ml of a concentrated ammonium chloride solution in water
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with two fractions of 300 ml of ether and 150 ml of chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 50 ml of toluene containing traces of p-toluene-sulphonic acid
TEMPERATURE
Type
TEMPERATURE
Details
The thus obtained mixture was refluxed for 24 hours
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
2,6,6-trimethyl-1-[but-2-enoyl]-cyclohex-1-ene
Type
product
Smiles
CC1=C(C(CCC1)(C)C)C(C=CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.074 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 85.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03931323

Procedure details

To a mixture of liquid ammonia (500 ml), tetrahydrofuran (30 ml), tert-butanol (2.796 g) and 3-methyl-5-[2,6,6-trimethyl-cyclohex-1-en-1-yl]-isoxazole (2.593 g; 12.65 millimoles), kept under stirring, there was added sodium metal until the solution acquired a steady blue colour. The reaction mixture was stirred for 15 more minutes, solid ammonium chloride was added thereto until complete discolouration, and the ammonia was then evaporated under a stream of argon. After having added 50 ml of ether and 300 ml of a concentrated ammonium chloride solution in water, the mixture was extracted with two fractions of 300 ml of ether and 150 ml of chloroform, respectively. The combined organic extracts were dried over magnesium sulphate, concentrated under reduced pressure and dissolved in 50 ml of toluene containing traces of p-toluene-sulphonic acid. The thus obtained mixture was refluxed for 24 hours, concentrated in vacuo and then distilled to yield 2.074 g (yield 84%) of 2,6,6-trimethyl-1-[but-2-enoyl]-cyclohex-1-ene; b.p. 55°/0.04 Torr. The analytical data of the obtained product were identical with those of a pure sample prepared by one of the known methods.
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
2.593 g
Type
reactant
Reaction Step One
Quantity
2.796 g
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2,6,6-trimethyl-1-[but-2-enoyl]-cyclohex-1-ene
Yield
84%

Identifiers

REACTION_CXSMILES
N.[CH3:2][C:3]1[CH:7]=[C:6]([C:8]2[C:13]([CH3:15])([CH3:14])[CH2:12][CH2:11][CH2:10][C:9]=2[CH3:16])[O:5]N=1.[Na].[Cl-].[NH4+]>C(O)(C)(C)C.O1CCCC1>[CH3:16][C:9]1[CH2:10][CH2:11][CH2:12][C:13]([CH3:14])([CH3:15])[C:8]=1[C:6](=[O:5])[CH:7]=[CH:3][CH3:2] |f:3.4,^1:16|

Inputs

Step One
Name
Quantity
500 mL
Type
reactant
Smiles
N
Name
Quantity
2.593 g
Type
reactant
Smiles
CC1=NOC(=C1)C1=C(CCCC1(C)C)C
Name
Quantity
2.796 g
Type
solvent
Smiles
C(C)(C)(C)O
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
until complete discolouration, and the ammonia was then evaporated under a stream of argon
ADDITION
Type
ADDITION
Details
After having added 50 ml of ether and 300 ml of a concentrated ammonium chloride solution in water
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with two fractions of 300 ml of ether and 150 ml of chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 50 ml of toluene containing traces of p-toluene-sulphonic acid
TEMPERATURE
Type
TEMPERATURE
Details
The thus obtained mixture was refluxed for 24 hours
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
2,6,6-trimethyl-1-[but-2-enoyl]-cyclohex-1-ene
Type
product
Smiles
CC1=C(C(CCC1)(C)C)C(C=CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.074 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 85.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.